molecular formula C17H17F3N4O2 B2620060 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797128-68-7

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2620060
CAS No.: 1797128-68-7
M. Wt: 366.344
InChI Key: OJAMANWKGQJUHU-UHFFFAOYSA-N
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Description

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction between pyridazine and an appropriate leaving group. The next step involves the coupling of the pyridazin-3-yloxy intermediate with the piperidine-1-carboxamide moiety, which can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridazin-3-yloxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
  • 4-(pyridazin-3-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-(pyridazin-3-yloxy)-N-(2-bromophenyl)piperidine-1-carboxamide

Uniqueness

4-(pyridazin-3-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-pyridazin-3-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)13-4-1-2-5-14(13)22-16(25)24-10-7-12(8-11-24)26-15-6-3-9-21-23-15/h1-6,9,12H,7-8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAMANWKGQJUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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